1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with a fluoroethyl group.
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine involves several steps:
Formation of 1,5-Dimethyl-1H-pyrazol-4-ylboronic acid: This intermediate can be synthesized by reacting 1,5-dimethyl-1H-pyrazole with boronic acid under controlled conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable fluoroethylating agent.
Coupling Reaction: The final step involves coupling the two pyrazole rings using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can undergo various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can be compared with other similar compounds:
1,5-Dimethyl-1H-pyrazol-4-ylboronic acid: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: Another pyrazole derivative with different functional groups and applications.
1,5-Dimethyl-1H-pyrazole-4-amine: A related compound used in organic synthesis and as a catalyst.
The uniqueness of this compound lies in its dual pyrazole structure and the presence of the fluoroethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-10-11(8-16-17(10)2)7-14-9-12-3-5-15-18(12)6-4-13;/h3,5,8,14H,4,6-7,9H2,1-2H3;1H |
InChI Key |
MQOWXSFVRCJBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
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